molecular formula C16H28O2 B132326 trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid CAS No. 65355-32-0

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Cat. No.: B132326
CAS No.: 65355-32-0
M. Wt: 252.39 g/mol
InChI Key: JXPGQFKJNKWDKP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid typically involves the reaction of appropriate bicyclohexyl derivatives with propyl groups under controlled conditions. One common method involves the use of Grignard reagents to introduce the propyl group, followed by oxidation to form the carboxylic acid. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H28O2
  • Molecular Weight : 252.39 g/mol
  • Structure : Characterized by a bicyclohexyl ring system with a propyl group and a carboxylic acid functional group, this compound exhibits unique chemical properties that facilitate its use as an intermediate in organic synthesis.

Organic Synthesis

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various organic reactions, including:

  • Formation of Liquid Crystals : It is instrumental in producing liquid crystal compounds, which are vital in display technologies .
  • Synthesis of Bihexyl Derivatives : The compound is also used in the preparation of bihexyl derivatives that have applications in advanced materials .

Pharmaceutical Research

In medicinal chemistry, this compound's ability to interact with biological molecules positions it as a candidate for drug development. Its structural properties can influence binding affinity and reactivity with target biomolecules.

Material Science

The stability and reactivity of this compound make it suitable for various applications in material science, particularly in the production of polymers and advanced materials .

Case Study 1: Liquid Crystal Synthesis

A notable application of this compound is its role in synthesizing liquid crystal compounds like 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene. The synthesis involves multiple steps including reduction and esterification reactions, showcasing the compound's versatility as an intermediate.

Case Study 2: Drug Development

Research has indicated that this compound can be utilized in developing new drug candidates due to its unique bicyclic structure which may enhance pharmacological properties when incorporated into medicinal compounds .

Mechanism of Action

The mechanism by which trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the propyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect the compound’s reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
  • CAS Number : 65355-32-0
  • Molecular Formula : C₁₆H₂₈O₂
  • Molecular Weight : 252.39 g/mol .
  • Appearance : White to off-white crystalline powder .

Comparison with Structural Analogs

The compound belongs to a family of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids , where the alkyl chain length and substituents influence physicochemical properties and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logKOW/logD* Key Applications
trans-4'-Methyl-(1,1'-bicyclohexyl)-4-carboxylic acid 1072109-04-6 C₁₄H₂₄O₂ 236.34 Not reported Liquid crystal precursors
trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid 84976-67-0 C₁₅H₂₆O₂ 238.37 logP = 4.89 HPLC analysis standards
This compound 65355-32-0 C₁₆H₂₈O₂ 252.39 logD = 2.9 (pH 7)
logKOW = 5.9 (acidic)
TFT-LCD materials
trans-4'-Butyl-(1,1'-bicyclohexyl)-4-carboxylic acid 89111-63-7 C₁₇H₃₀O₂ 266.42 Not reported High-purity liquid crystals (>99.5%)
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid 65355-33-1 C₁₈H₃₂O₂ 280.45 Not reported Advanced optoelectronics

*logKOW = Octanol-water partition coefficient; logD = Distribution coefficient at specified pH.

Physicochemical Properties

  • Hydrophobicity :

    • The propyl derivative exhibits a logD of 2.9 at neutral pH , increasing to logKOW = 5.9 under acidic conditions due to protonation of the carboxylic acid group . This is higher than chrysene (logKOW = 5.8) but lower than methylfluorene (logKOW = 4.4) .
    • Ethyl analog has a lower logP (4.89) compared to the propyl variant, reflecting increased hydrophobicity with longer alkyl chains .
  • Thermal Stability :

    • All analogs are stable under recommended storage conditions, with decomposition temperatures unreported .

Biological Activity

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS Number: 65355-32-0) is a bicyclic organic compound characterized by its propyl group and carboxylic acid functional group attached to a bicyclohexyl framework. This compound has garnered attention for its potential biological activity, particularly in pharmacology and materials science, including applications in liquid crystal production.

  • Molecular Formula : C₁₆H₂₈O₂
  • Molecular Weight : 252.39 g/mol
  • Appearance : White crystalline powder

The unique structural features of this compound suggest potential interactions with biological systems, primarily due to the presence of the carboxylic acid group, which can engage in hydrogen bonding and ionic interactions with proteins and enzymes.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules.
  • Ionic Interactions : Potential ionic interactions with charged amino acids in proteins may modulate enzyme activities.
  • Structural Stability : The bicyclohexyl core contributes to the compound's stability, potentially influencing its binding affinity to biological targets .

Biological Activity

Research into the biological activity of this compound is limited but suggests several areas of interest:

1. Anticancer Potential

While specific studies on this compound are sparse, similar compounds within the bicyclic family have shown promise in cancer therapy. For instance, compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

2. Anti-inflammatory Effects

Some studies suggest that compounds containing carboxylic acids can exhibit anti-inflammatory properties by modulating cytokine release and inflammatory pathways. The potential for this compound to influence such pathways warrants further investigation .

3. Interaction with Biological Membranes

The structural characteristics of this compound may allow it to interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction could play a role in drug delivery systems or as an intermediate in drug synthesis .

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on this compound; however, related compounds have been documented:

StudyFindings
Kahyo et al. (2008)Investigated chalcone derivatives that inhibit SIRT1-mediated deacetylation of p53; suggests that similar mechanisms could be explored for bicyclic compounds .
PMC4107204 (2013)Discussed molecular-targeted approaches in cancer therapy; highlights the importance of structural features in drug efficacy .
PMC5573263 (2016)Identified structure-activity relationships (SAR) in antimalarial compounds; emphasizes the relevance of molecular structure in biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, and what are their key challenges?

The compound is typically synthesized via multi-step reactions involving cyclohexane derivatives. A common precursor is trans-4-propylcyclohexanecarboxylic acid, which undergoes coupling reactions (e.g., Suzuki-Miyaura or Grignard) with functionalized bicyclohexyl intermediates. Key challenges include maintaining stereochemical integrity during coupling and minimizing byproducts like cis-isomers. Reaction optimization often involves palladium catalysts and temperature control (80–120°C) to improve yield and purity .

Q. How is the compound characterized to confirm its structural and chemical purity?

Characterization employs:

  • HPLC/GC-MS : To verify purity (>98% by GC analysis) and detect trace impurities (e.g., residual solvents or isomers) .
  • NMR (¹H/¹³C) : To confirm stereochemistry (axial vs. equatorial substituents) and bicyclohexyl ring conformation .
  • FT-IR : To identify carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : To validate molecular formula (C₁₆H₂₈O₂; MW: 252.39) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Required precautions include:

  • PPE : Nitrile gloves, lab coats, and EN 166-certified goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

Q. How does the compound’s stability vary under different storage conditions?

It is stable at room temperature in inert atmospheres but may degrade under prolonged exposure to light or moisture. Recommended storage: airtight containers with desiccants at 2–8°C .

Advanced Research Questions

Q. What strategies resolve contradictions in purity data reported by different suppliers (e.g., 99.7% vs. 98.0% GC purity)?

Discrepancies arise from analytical method variability (e.g., column type, detector sensitivity) or isomer contamination. Researchers should:

  • Standardize analytical protocols (e.g., identical GC columns and temperature gradients).
  • Perform chiral HPLC to quantify cis/trans-isomer ratios .
  • Cross-validate with ¹H NMR integration of diagnostic proton signals (e.g., axial H on bicyclohexyl rings) .

Q. How can the compound’s liquid crystal properties be optimized for display technologies?

The bicyclohexyl core and propyl chain contribute to mesophase stability. Optimization strategies include:

  • Side-chain fluorination : To enhance dielectric anisotropy and reduce viscosity.
  • Esterification : Derivatives like 4-(trans-4-pentylcyclohexyl)phenyl esters show broader nematic phases (ΔT > 50°C) .
  • Doping : Blending with chiral dopants (e.g., helicenes) to induce twisted nematic phases for advanced optical applications .

Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?

Molecular dynamics (MD) simulations and COSMO-RS models predict logP values (~3.4) and solubility in organic solvents (e.g., ethanol, DCM). Key parameters include:

  • Solvent accessible surface area (SASA) : Correlates with hydrophobicity.
  • Hansen solubility parameters : To screen compatible solvents .

Q. How do reaction conditions (e.g., solvent polarity, catalyst loading) influence stereoselectivity in derivative synthesis?

  • Solvent polarity : Low-polarity solvents (toluene) favor trans-isomer retention; polar aprotic solvents (DMF) may induce epimerization.
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency while minimizing side reactions .

Q. What toxicological assays are recommended for preliminary pharmacological studies?

Despite limited data, prioritize:

  • Ames test : To assess mutagenicity.
  • hERG assay : To evaluate cardiac toxicity risks.
  • Cytotoxicity screening : Using HepG2 or HEK293 cell lines (IC₅₀ determination) .

Q. How can ecological impacts be assessed for large-scale research use?

Conduct:

  • Biodegradation tests : OECD 301F to measure microbial breakdown.
  • Daphnia magna acute toxicity : EC₅₀ determination (current unknown) .
  • Read-across models : Use data from structurally similar compounds (e.g., bicyclohexyl esters) to estimate persistence and bioaccumulation .

Properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPGQFKJNKWDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173830, DTXSID501184006
Record name [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171337-48-7, 65355-32-0
Record name [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

On the other hand, 50 g of 4-propyl-4'-cyanobicyclohexane was dissolved in 50 ml of C2H5OH, and 25 g of KOH and 15 ml of water was added to the resulting solution, after which the resulting mixture was refluxed for 8 hours and poured into dilute hydrochloric acid, and then the acidic solution was extracted with (C2H5)2O and the (C2H5)2O was distilled off. The residue was recrystallized from benzene to obtain 4-propyl-4'-bicyclohexanecarboxylic acid.
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15 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

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